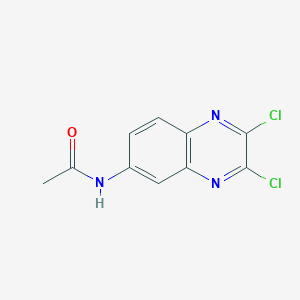

N-(2,3-dichloroquinoxalin-6-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

112928-26-4 |

|---|---|

Molecular Formula |

C10H7Cl2N3O |

Molecular Weight |

256.08 g/mol |

IUPAC Name |

N-(2,3-dichloroquinoxalin-6-yl)acetamide |

InChI |

InChI=1S/C10H7Cl2N3O/c1-5(16)13-6-2-3-7-8(4-6)15-10(12)9(11)14-7/h2-4H,1H3,(H,13,16) |

InChI Key |

HZGYFDMMCVCTQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N 2,3 Dichloroquinoxalin 6 Yl Acetamide

Synthetic Routes for the 2,3-Dichloroquinoxaline (B139996) Core

The construction of the 2,3-dichloroquinoxaline nucleus is a foundational step in the synthesis of the target compound. This process typically involves the formation of the quinoxaline (B1680401) ring followed by chlorination.

Cyclocondensation Reactions for Quinoxaline Ring System Formation

The most fundamental and widely adopted method for assembling the quinoxaline ring is the cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govchim.it This reaction forms the core bicyclic structure in a single, efficient step. The specific synthesis of a precursor to N-(2,3-dichloroquinoxalin-6-yl)acetamide often begins with a substituted diamine, such as 4-nitro-1,2-phenylenediamine, to install the necessary functionality at the 6-position from the outset.

The reaction involves the condensation of the two amino groups of the o-phenylenediamine (B120857) with the two carbonyl groups of the dicarbonyl compound, followed by dehydration to yield the aromatic quinoxaline ring. A common and simple 1,2-dicarbonyl reactant used for creating the precursor to the 2,3-dichloro core is oxalic acid, which leads to the formation of a quinoxaline-2,3-dione (2,3-dihydroxyquinoxaline) intermediate. researchgate.net

Chlorination Strategies for Dichloroquinoxaline Derivatives (e.g., from Dihydroxyquinoxalines)

Once the quinoxaline-2,3-dione ring system is formed, the hydroxyl groups (in the tautomeric dione (B5365651) form) at the C-2 and C-3 positions are converted to chloro groups. This transformation is crucial as it activates these positions for further nucleophilic substitution reactions.

Common chlorinating agents for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.net The reaction with POCl₃ is often performed at reflux to drive the conversion. Alternatively, the use of thionyl chloride, frequently in the presence of a catalytic amount of N,N-dimethylformamide (DMF), generates the Vilsmeier reagent in situ, which facilitates a high-yielding chlorination under relatively mild conditions. For instance, treating a slurry of a 2,3-dihydroxyquinoxaline (B1670375) with excess thionyl chloride and catalytic DMF in a solvent like 1,2-dichloroethane (B1671644) results in the rapid formation of the corresponding 2,3-dichloroquinoxaline derivative.

Green Chemistry Approaches and Catalytic Methods in Dichloroquinoxaline Synthesis

In recent years, significant efforts have been directed toward developing more environmentally benign and efficient methods for quinoxaline synthesis. These "green" approaches aim to reduce the use of hazardous reagents, minimize waste, and lower energy consumption.

For the initial cyclocondensation step, alternatives to traditional acid catalysis in organic solvents have been explored. Thiamine (Vitamin B1) has been identified as a non-toxic, metal-free, and biocompatible catalyst for the condensation of o-phenylenediamines with 1,2-diketones. smolecule.com This reaction can be further accelerated using ultrasound, which often leads to shorter reaction times and high yields under ambient conditions. gordon.edu Other green methods involve using water as a solvent or employing recyclable catalysts such as cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) or solid acid catalysts, which can be easily recovered and reused. chim.it

Table 1: Comparison of Synthetic Methods for the Quinoxaline Core

| Step | Method | Reagents/Catalyst | Conditions | Advantages/Notes | Reference |

|---|---|---|---|---|---|

| Cyclocondensation | Traditional | o-phenylenediamine, 1,2-dicarbonyl compound | Acid catalyst, reflux | Well-established, versatile | nih.gov |

| Cyclocondensation | Green Synthesis | 4-nitro-o-phenylenediamine, benzil, thiamine | Ethanol, ultrasound, room temp. | Environmentally benign catalyst, mild conditions | gordon.edu |

| Cyclocondensation | Catalytic | o-phenylenediamine, 1,2-diketone, CAN | Tap water, room temp. | High yield, simple filtration, catalyst is low-cost | chim.it |

| Chlorination | Standard | 2,3-dihydroxyquinoxaline, POCl₃ | Reflux | Effective, common lab reagent | researchgate.net |

| Chlorination | Vilsmeier Reagent | 2,3-dihydroxyquinoxaline, SOCl₂, DMF (cat.) | 1,2-dichloroethane | High-yielding, rapid reaction | researchgate.net |

Integration of the Acetamide (B32628) Moiety at the 6-Position of the Dichloroquinoxaline Nucleus

The introduction of the acetamide group at the C-6 position requires a regioselective approach, ensuring the correct placement of the substituent on the benzene (B151609) portion of the quinoxaline ring.

Amination and Subsequent N-Acylation Reactions

A robust and highly regioselective pathway to this compound involves a multi-step sequence that begins with a pre-functionalized starting material. The "amination" at the C-6 position is typically achieved through the reduction of a nitro group, which is strategically positioned from the start of the synthesis.

The general synthetic sequence is as follows:

Cyclocondensation: The synthesis starts with 4-nitro-1,2-phenylenediamine, which is condensed with oxalic acid to produce 6-nitro-1,4-dihydroquinoxaline-2,3-dione. This ensures the nitro group is locked into the desired C-6 position. smolecule.com

Chlorination: The resulting dione is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield 2,3-dichloro-6-nitroquinoxaline (B1269935).

Nitro Group Reduction: The key step for introducing the amino functionality is the selective reduction of the nitro group. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (e.g., H₂ with Pd/C), or iron in acidic media. koreascience.krwikipedia.org This reaction converts 2,3-dichloro-6-nitroquinoxaline into 6-amino-2,3-dichloroquinoxaline.

N-Acylation: The final step is the acylation of the newly formed 6-amino group. This is a standard transformation where 6-amino-2,3-dichloroquinoxaline is treated with an acylating agent like acetyl chloride or acetic anhydride, typically in the presence of a base (e.g., pyridine (B92270) or triethylamine), to yield the target molecule, this compound. nih.gov

Regioselective Functionalization Strategies at the Quinoxaline C-6 Position

The synthetic route described above, starting from 4-nitro-1,2-phenylenediamine, is an excellent example of a substrate-controlled regioselective strategy. By choosing a starting material where the desired substituent (or its precursor) is already in place, the regiochemical outcome is unambiguously determined. This classical approach avoids the challenges of direct C-H functionalization on an unactivated quinoxaline ring, which can often lead to mixtures of isomers.

While modern methods involving direct C-H activation and amination of aromatic rings are an active area of research, their application to complex substrates like 2,3-dichloroquinoxaline can be challenging. mdpi.comnih.gov Such reactions often require specific directing groups and transition-metal catalysts, and achieving high regioselectivity at the C-6 position in the presence of the reactive C-Cl bonds at C-2 and C-3 would require careful optimization. Therefore, the multi-step sequence involving nitration-reduction-acylation remains a reliable and powerful strategy for the unambiguous synthesis of this compound.

Table 2: Key Transformations for C-6 Functionalization

| Transformation | Starting Material | Reagents | Product | Purpose | Reference |

|---|---|---|---|---|---|

| Nitro Group Installation | 4-nitro-1,2-phenylenediamine | Oxalic Acid | 6-nitro-1,4-dihydroquinoxaline-2,3-dione | Regioselective placement of the nitro precursor | smolecule.com |

| Nitro Group Reduction | 2,3-dichloro-6-nitroquinoxaline | SnCl₂, HCl or H₂, Pd/C | 6-amino-2,3-dichloroquinoxaline | Introduction of the amino group at C-6 | koreascience.krwikipedia.org |

| N-Acylation | 6-amino-2,3-dichloroquinoxaline | Acetyl chloride or Acetic anhydride | This compound | Formation of the final acetamide moiety | nih.gov |

Derivatization Strategies for this compound Analogs

The structural framework of this compound offers multiple sites for chemical modification, primarily at the acetamide side chain and the dichloroquinoxaline ring system. These modifications are crucial for tuning the electronic and steric properties of the molecule, which in turn can influence its biological activity.

Modifications on the Acetamide Side Chain

The acetamide side chain of this compound provides a reactive handle for various chemical transformations, allowing for the introduction of diverse functional groups.

One common modification involves the hydrolysis of the acetamide group to yield the corresponding 6-amino-2,3-dichloroquinoxaline. This reaction is typically carried out under acidic or basic conditions. For instance, acid-catalyzed hydrolysis can be achieved by heating the acetamide in the presence of a strong acid like hydrochloric acid researchgate.netsemanticscholar.org. Similarly, base-mediated hydrolysis can be performed using a strong base such as sodium hydroxide (B78521) researchgate.netsemanticscholar.orgresearchgate.net. The resulting 6-amino-2,3-dichloroquinoxaline is a versatile intermediate that can undergo a variety of subsequent reactions.

The free amino group of 6-amino-2,3-dichloroquinoxaline can then be subjected to acylation or amide coupling reactions to introduce different acyl groups. Standard amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and hydroxybenzotriazole (B1436442) (HOBt) can be employed to couple a wide range of carboxylic acids to the amino group, thereby generating a library of N-substituted analogs mercer.edunih.govnih.gov. This methodology allows for the systematic exploration of the structure-activity relationship by varying the nature of the acyl substituent.

Furthermore, N-alkylation of the acetamide nitrogen presents another avenue for derivatization. While direct alkylation of the amide nitrogen can be challenging, it can be achieved under specific conditions, for example, by using a strong base to deprotonate the amide followed by reaction with an alkyl halide uw.edutsijournals.comresearchgate.net. Phase-transfer catalysts can also facilitate this transformation tsijournals.com.

A summary of potential modifications on the acetamide side chain is presented in the interactive table below.

| Modification Type | Reagents and Conditions | Product Type |

| Hydrolysis | HCl or NaOH, heat | 6-Amino-2,3-dichloroquinoxaline |

| Amide Coupling | Carboxylic acid, EDC, DMAP, HOBt | N-Acyl-6-amino-2,3-dichloroquinoxaline derivatives |

| N-Alkylation | Alkyl halide, strong base (e.g., NaH) | N-Alkyl-N-(2,3-dichloroquinoxalin-6-yl)acetamide derivatives |

Substituent Variations on the Dichloroquinoxaline Ring System

The two chlorine atoms on the quinoxaline ring are highly susceptible to nucleophilic aromatic substitution (SNA r) reactions, providing a powerful tool for introducing a wide array of substituents at the 2- and 3-positions nih.govlibretexts.orgsemanticscholar.orgopenstax.orgnih.gov. The reactivity of the chlorine atoms is enhanced by the electron-withdrawing nature of the quinoxaline ring system.

A variety of nucleophiles, including amines, alcohols, and thiols, can displace one or both chlorine atoms. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions, such as temperature and the nature of the nucleophile. For instance, reaction with a primary or secondary amine can lead to the mono- or di-substituted aminoquinoxaline derivative.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offer another sophisticated strategy for modifying the dichloroquinoxaline core.

The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting the dichloroquinoxaline with an organoboron reagent in the presence of a palladium catalyst and a base organic-chemistry.orgresearchgate.netlibretexts.orgnih.govkyushu-u.ac.jp. This reaction is highly versatile and tolerates a wide range of functional groups, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 2- and/or 3-positions.

The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds. This reaction involves the palladium-catalyzed coupling of an amine with the dichloroquinoxaline wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.orgresearchgate.net. It is a highly efficient method for synthesizing a diverse range of amino-substituted quinoxaline derivatives under relatively mild conditions.

The following interactive table summarizes key substituent variations on the dichloroquinoxaline ring.

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2- and/or 3-substituted quinoxaline derivatives |

| Suzuki-Miyaura Coupling | Organoboron reagent, Pd catalyst, Base | 2- and/or 3-Aryl/Alkyl-substituted quinoxaline derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2- and/or 3-Amino-substituted quinoxaline derivatives |

Through these advanced synthetic methodologies, a vast chemical space around the this compound scaffold can be explored, paving the way for the discovery of new compounds with potentially valuable biological properties.

In Vitro Biological Evaluation and Pharmacological Research Perspectives for N 2,3 Dichloroquinoxalin 6 Yl Acetamide

Antimicrobial Research Potential

There is currently no published research detailing the antimicrobial properties of N-(2,3-dichloroquinoxalin-6-yl)acetamide. The quinoxaline (B1680401) scaffold, a core component of this molecule, is present in various compounds that have been investigated for their antimicrobial effects. However, without direct experimental evidence, any potential activity of this specific compound is unknown.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

No studies have been identified that assess the efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. Future research would be required to determine if this compound exhibits any bacteriostatic or bactericidal properties. Such studies would typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of representative bacteria.

Antiviral Activity Studies

There is no available data from studies evaluating the antiviral potential of this compound. The exploration of its activity against a range of viruses would require dedicated in vitro screening assays.

Anticancer Research Pathways

While numerous quinoxaline derivatives have been synthesized and evaluated for their anticancer properties, no specific antiproliferative or mechanistic studies have been published for this compound. The research pathways described below are therefore hypothetical and would need to be validated by experimental data.

Evaluation of Antiproliferative Activity in Cancer Cell Lines

No data is available on the evaluation of this compound for antiproliferative activity against any cancer cell lines. A primary step in cancer research would be to screen this compound against a panel of human cancer cell lines to determine its cytotoxic or cytostatic effects and to calculate IC50 values.

Investigation of Molecular Targets and Mechanism of Action (e.g., Enzyme Inhibition, Apoptosis Induction, Tubulin Polymerization Inhibition)

As there are no studies on the antiproliferative activity of this compound, its molecular targets and mechanism of action remain uninvestigated. Future research, contingent on the discovery of antiproliferative effects, could explore potential mechanisms such as the inhibition of specific enzymes (e.g., kinases, topoisomerases), the induction of apoptosis through pathways involving caspases, or interference with cellular structures like microtubules through the inhibition of tubulin polymerization.

Following a comprehensive search for scientific literature, no specific in vitro biological evaluation or pharmacological research data was found for the chemical compound This compound in the areas of anti-inflammatory, antioxidant, antimalarial, antitubercular, or neuropharmacological activities.

The performed searches across multiple scientific databases and academic journals did not yield any studies detailing the investigation of this specific molecule for the biological activities requested in the outline. Research is available for broader categories of related compounds, such as quinoxaline derivatives and various N-substituted acetamides, which have been explored for these and other pharmacological properties. However, per the strict requirement to focus solely on this compound, the detailed research findings and data tables for the specified subsections cannot be generated.

Therefore, this article cannot be completed as outlined due to the absence of published research focused on this compound for the following topics:

Other Investigated Biological Activities (e.g., Antimalarial, Antitubercular, Neuropharmacological)

There are no research findings, data tables, or detailed discussions available in the public domain for this specific compound to populate the requested sections of the article.

Structure Activity Relationship Sar Investigations of N 2,3 Dichloroquinoxalin 6 Yl Acetamide Derivatives

Influence of Halogen Substituents on Quinoxaline (B1680401) Ring Bioactivity

Halogen substituents play a pivotal role in modulating the pharmacological profile of quinoxaline derivatives. The presence, position, and nature of the halogen atom can significantly influence the compound's lipophilicity, electronic properties, and ability to form specific interactions with biological targets.

Systematic studies on the substitution pattern have shown that placing halogens at positions 6 or 7 can enhance biological activity by forming interactions within hydrophobic pockets of the target's ATP binding site. mdpi.com For instance, in a series of quinoxaline-2-carboxylic acid derivatives designed as Pim-1/2 kinase inhibitors, introducing a halogen at position 6 significantly improved the inhibitory profile against the Pim-2 isoform. Docking studies revealed that a 6-chloro substituent is oriented towards a hydrophobic pocket, enhancing van der Waals interactions. mdpi.com The activity was found to be dependent on the halogen, with the 6-chloro derivative showing greater potency than the 6-bromo or 6-fluoro analogs against Pim-2 kinase. mdpi.com

Conversely, the presence of an electron-withdrawing group like a halogen can also be beneficial in other contexts. In quinoxaline sulfonamide derivatives, compounds with electron-withdrawing groups demonstrated the highest antibacterial activity compared to those with electron-donating groups. mdpi.com This highlights the context-dependent role of halogen substituents in determining the bioactivity of quinoxaline derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of Halogenated Quinoxaline Derivatives

| Compound | R | Pim-1 IC₅₀ (µM) | Pim-2 IC₅₀ (µM) |

| 5a | 6-F | > 50 | 0.95 |

| 5b | 6-Br | 0.28 | 0.18 |

| 5c | 6-Cl | 0.11 | 0.08 |

| 5d | 7-Cl | 0.09 | 2.10 |

Source: Data extracted from a study on dual Pim-1/2 kinase inhibitors. mdpi.com

Impact of the Acetamide (B32628) Linkage and its Modifications on Pharmacological Profiles

The acetamide group at the C-6 position serves as a crucial linker and point of interaction for N-(2,3-dichloroquinoxalin-6-yl)acetamide derivatives. Modifications to this linkage have profound effects on the resulting pharmacological profiles. SAR investigations often explore replacing the acetamide with other functionalities like ureas, thioureas, sulfonamides, or altering the alkyl chain to optimize interactions with target proteins. nih.govmdpi.com

Studies on quinoxalin-6-amine analogs revealed that the nature of the group at the 6-position is critical for antiproliferative activity. nih.gov When comparing different functionalities, it was found that acetyl (acetamide) and phenylurea substitutions at the 6-position could confer activity, while sulfonamide substitution at the same position was not suitable for growth inhibitory effects. nih.gov This suggests that the hydrogen bonding capacity and conformational flexibility of the linker are key determinants of bioactivity.

The importance of an amide linker has also been observed in quinoxaline derivatives designed as antiviral agents. nih.gov SAR investigations identified that an amidic side chain can enhance hydrogen bonding interactions with protein targets. nih.gov For example, a library of derivatives with a phenyl group attached at position 6 via an amide linker was effective in targeting the NS1A protein of the influenza virus. ipp.pt The length and composition of the linker are also important; studies have shown that an aliphatic linker like a CH₂ group fused to the aromatic ring can be essential for activity, whereas other linkers may decrease it. mdpi.com

Effects of Substituent Variations at the Quinoxaline C-6 Position on Biological Efficacy

The C-6 position of the quinoxaline ring is a key site for modification to modulate biological efficacy. Beyond the acetamide linkage itself, the introduction of various substituents at this position has been a successful strategy in developing potent and selective agents.

In the development of Pim kinase inhibitors, a comparison between placing a chloro substituent at the C-6 versus the C-7 position showed a significant difference in selectivity. The 6-chloro derivative was a potent dual inhibitor of both Pim-1 and Pim-2, whereas the 7-chloro analog was more selective for Pim-1. mdpi.com This demonstrates that even a minor positional change of a substituent on the benzene (B151609) portion of the quinoxaline ring can drastically alter the pharmacological profile.

In another study focusing on antiproliferative agents, a library of compounds with variations at the 6-position was synthesized. nih.gov The screening results indicated that while acetyl (acetamide) and phenylurea groups were tolerated, the specific nature of the substituent played a role in activity against different cancer cell lines. nih.govresearchgate.net For instance, certain furan-containing compounds with urea or thiourea linkers at C-6 were found to be active. nih.gov The size of the substituent also matters, as observed in a series where substitutions on a phenyl thiourea group at the 4-position influenced biological activity. nih.gov

Rational Design Principles for Optimizing Potency and Selectivity

The rational design of potent and selective quinoxaline derivatives hinges on a thorough understanding of the SAR principles gleaned from various studies. A key strategy involves bioisosteric modifications and structural optimization guided by the pharmacophoric features of known inhibitors. nih.gov

One of the primary principles is the strategic placement of substituents to exploit specific interactions within the target's binding site. For example, the introduction of halogenated substituents at positions 6 or 7 is a rational approach to target unique hydrophobic pockets in kinases. mdpi.com Docking studies can be instrumental in predicting how these substituents will be oriented and whether they will enhance binding through van der Waals or other hydrophobic interactions. mdpi.comnih.gov

Finally, achieving selectivity often involves subtle structural modifications. The observation that moving a chloro group from the C-6 to the C-7 position can switch a compound from a dual inhibitor to a selective one underscores the importance of positional isomerism in rational drug design. mdpi.com Combining these principles—exploiting hydrophobic pockets, optimizing linker chemistry, and fine-tuning substituent positions—provides a robust framework for the development of next-generation quinoxaline-based therapeutic agents with improved potency and selectivity. nih.gov

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Strategies for Diversifying Analog Libraries

The 2,3-dichloroquinoxaline (B139996) moiety serves as a highly versatile building block for creating diverse chemical libraries. researchgate.net Future research will focus on leveraging this reactivity to generate extensive analog libraries of N-(2,3-dichloroquinoxalin-6-yl)acetamide for structure-activity relationship (SAR) studies.

Key synthetic strategies will include:

Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms at the C2 and C3 positions are susceptible to substitution by a wide range of nucleophiles. researchgate.net This allows for the systematic introduction of various functional groups, including amines, thiols, and alcohols. Controlled reaction conditions can potentially allow for selective mono- or di-substitution, vastly expanding the chemical space. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Heck, and Sonogashira reactions, can be employed to form new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. This would enable the introduction of aryl, alkyl, and alkynyl groups, significantly increasing molecular complexity.

Modification of the Acetamide (B32628) Group: The N-acetamide group provides another point for diversification. Hydrolysis to the corresponding amine, followed by reaction with various acylating or sulfonating agents, would yield a library of amides and sulfonamides, which are known to be important for target binding in many kinase inhibitors. nih.gov

Combinatorial and Microwave-Assisted Synthesis: To accelerate the discovery process, high-throughput synthesis techniques can be applied. nih.govbenthamdirect.com Both solid-phase and solution-phase combinatorial chemistry, often enhanced by microwave irradiation to reduce reaction times, will be instrumental in rapidly generating large libraries of analogs for biological screening. nih.govrsc.org

These synthetic explorations will provide a rich dataset for establishing robust SAR, identifying key structural features required for potent and selective biological activity.

Advanced Computational-Experimental Iterative Design for Target-Specific Agents

To efficiently navigate the vast chemical space made accessible by synthetic efforts, a synergistic approach combining computational design and experimental validation is crucial. This iterative cycle accelerates the development of potent and target-specific agents. researchgate.net

The proposed workflow would involve:

Target Identification and Initial Docking: Based on the quinoxaline (B1680401) scaffold's known propensity to inhibit protein kinases, initial efforts would focus on docking this compound into the ATP-binding sites of various cancer-relevant kinases such as VEGFR-2, Pim-1, and JNK. nih.govrsc.orgnih.gov This would help prioritize likely biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: As an initial library of analogs is synthesized and tested, QSAR models can be developed. These models mathematically correlate the structural features of the compounds with their biological activity, enabling the prediction of potency for yet-unsynthesized derivatives. researchgate.net

Structure-Based Design and Virtual Screening: Using the crystal structure of a prioritized target kinase, new analogs can be designed to optimize interactions with key amino acid residues in the active site. rsc.orgbohrium.com Virtual libraries can be screened in silico to identify the most promising candidates for synthesis. nih.gov

Synthesis and Biological Evaluation: The computationally prioritized compounds are then synthesized and evaluated in relevant biochemical and cell-based assays.

Iterative Refinement: The experimental results are fed back into the computational models, refining their predictive power. This cycle of in silico design, chemical synthesis, and biological testing is repeated to progressively enhance the potency and selectivity of the lead compounds. mdpi.com Molecular dynamics simulations can further be used to predict the stability of the ligand-protein complex over time. researchgate.net

This integrated approach ensures that synthetic efforts are focused and resource-efficient, maximizing the probability of discovering compounds with desirable biological profiles.

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

While the quinoxaline scaffold is prevalent in kinase inhibitors, the precise molecular mechanism of action for this compound and its analogs remains to be elucidated. researchgate.netcitedrive.com Future research must delve into the molecular and cellular consequences of target engagement to understand their therapeutic potential fully.

Key areas for mechanistic investigation include:

Enzymatic and Cellular Assays: Initial screening should involve enzymatic assays against a broad panel of protein kinases to identify the primary molecular target(s). ekb.eg For the most potent inhibitors, cell-based assays will be crucial to confirm target engagement in a physiological context, for example, by monitoring the phosphorylation status of downstream substrates. nih.gov

Global Proteomics and Transcriptomics: To understand the broader cellular impact and identify potential off-target effects, techniques like chemical proteomics can map the complete drug-protein interaction profile. nih.gov Gene expression profiling can reveal how these compounds alter cellular signaling pathways at the transcriptional level. nih.gov

Elucidation of Downstream Cellular Effects: Once a primary target is validated, studies should focus on the downstream consequences of its inhibition. This includes investigating effects on cell cycle progression, induction of apoptosis (programmed cell death), and autophagy. mdpi.comnih.gov For instance, analysis of cell cycle arrest at specific phases (e.g., G2/M) and measurement of apoptotic markers like caspases and the Bax/Bcl-2 ratio would provide critical mechanistic insights. rsc.orgnih.gov

These in-depth studies are essential to validate the compound's mechanism of action, understand its potential for therapeutic application, and anticipate possible side effects. nih.gov

Development of this compound and its Analogs as Research Probes for Biological Pathways

Beyond their potential as therapeutic leads, well-characterized, potent, and selective inhibitors can be invaluable tools for basic research. nih.gov Modifying this compound or its optimized analogs can yield chemical probes to investigate complex biological pathways. mskcc.orgnih.gov

The development of such probes would involve:

Attachment of Reporter Tags: The core structure can be synthetically modified to incorporate various tags without compromising binding affinity. This could include:

Fluorescent Dyes: For use in fluorescence microscopy and flow cytometry to visualize the subcellular localization of the target protein.

Biotin: For affinity purification of the target protein and its binding partners from cell lysates, enabling proteomic studies.

Photoaffinity Labels: To create a permanent, covalent bond between the probe and its target upon UV irradiation, allowing for unambiguous target identification.

Radiolabeling: Introduction of a radionuclide (e.g., Iodine-125) would allow for biodistribution studies in animal models, providing insights into the compound's pharmacokinetic properties and its ability to reach specific tissues, such as tumors. nih.govacs.org

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Condition Range | Impact on Yield/Purity | Source |

|---|---|---|---|

| Solvent | DMF vs. DMSO | DMSO improves solubility but may increase byproducts | |

| Temperature | 80°C vs. 100°C | Higher temps accelerate NAS but risk decomposition | |

| Purification | Column (5% EtOAc/Hex) | Removes unreacted amine intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.